molecular formula C39H72N16O12 B1599419 Glicentin (62-69) CAS No. 81117-26-2

Glicentin (62-69)

Cat. No.: B1599419
CAS No.: 81117-26-2
M. Wt: 957.1 g/mol
InChI Key: DMTKKZYZRXIJAU-IHEWHSJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glicentin (62-69) is a peptide fragment derived from the larger glicentin molecule, which is a proglucagon-derived peptide. Glicentin is primarily produced in the enteroendocrine L-cells of the small intestine and colon. It plays a significant role in intestinal physiology and glucose metabolism. The glicentin (62-69) fragment specifically refers to a sequence of amino acids within the glicentin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glicentin (62-69) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods: Industrial production of glicentin (62-69) may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Types of Reactions:

    Oxidation: Glicentin (62-69) can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution Reagents: Amino acid derivatives and coupling reagents for substitution reactions.

Major Products:

    Oxidized Peptides: Methionine sulfoxide-containing peptides.

    Reduced Peptides: Peptides with restored methionine residues.

    Substituted Peptides: Peptides with altered amino acid sequences.

Scientific Research Applications

Glicentin (62-69) has several scientific research applications:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in intestinal physiology and glucose metabolism.

    Medicine: Explored for its potential therapeutic effects in metabolic disorders such as diabetes and obesity.

    Industry: Utilized in the development of peptide-based assays and diagnostic tools.

Mechanism of Action

The mechanism of action of glicentin (62-69) involves its interaction with specific receptors and pathways:

    Insulin Secretion: Glicentin (62-69) stimulates insulin secretion from pancreatic beta cells, contributing to glucose homeostasis.

    Gastrointestinal Motility: It influences gastrointestinal motility and gut growth.

    Receptor Interaction: While the specific receptor for glicentin (62-69) is not well-defined, it may interact with receptors for other proglucagon-derived peptides such as glucagon-like peptide-1 (GLP-1) and oxyntomodulin.

Comparison with Similar Compounds

Glicentin (62-69) is part of a family of proglucagon-derived peptides, including:

    Glucagon: Primarily involved in raising blood glucose levels.

    Glucagon-like Peptide-1 (GLP-1): Enhances insulin secretion and inhibits glucagon release.

    Oxyntomodulin: Regulates appetite and energy expenditure.

Uniqueness of Glicentin (62-69):

    Specific Sequence: The (62-69) fragment represents a unique sequence within the glicentin molecule.

    Distinct Functions: While similar to other proglucagon-derived peptides, glicentin (62-69) has specific roles in insulin secretion and gastrointestinal physiology.

By understanding the unique properties and applications of glicentin (62-69), researchers can further explore its potential in various scientific and medical fields.

Biological Activity

Glicentin (62-69), a fragment of the proglucagon-derived peptide glicentin, has garnered attention for its biological activities, particularly in glucose metabolism and gastrointestinal physiology. This article explores the biological activity of glicentin (62-69), summarizing key findings from various studies, including its effects on insulin secretion, gut motility, and potential therapeutic applications.

Overview of Glicentin

Glicentin is primarily produced in the L-cells of the intestine and plays a crucial role in regulating glucose homeostasis and intestinal function. It is derived from proglucagon through post-translational processing, which also yields other peptides like glucagon-like peptide-1 (GLP-1) and oxyntomodulin. Glicentin (62-69) specifically refers to a shorter peptide fragment that retains some biological activity associated with the full-length glicentin .

1. Effects on Insulin Secretion

Glicentin (62-69) has been shown to stimulate insulin secretion in response to glucose. A study involving canine models demonstrated that administration of glicentin (62-69) led to an increase in plasma insulin levels while simultaneously decreasing glucagon levels. This effect was observed within 20 minutes post-administration, indicating a rapid response that may be beneficial for managing blood glucose levels .

2. Impact on Gut Motility

Research indicates that glicentin influences gastrointestinal motility. In vitro studies using smooth muscle cells from human colons revealed that glicentin induces dose-dependent contractions. The contraction effect was found to be mediated by GLP-1 receptors, as evidenced by the reduction in contractile activity when exposed to exendin (9–39), a GLP-1 receptor antagonist . This suggests that glicentin may play a role in regulating gut motility and could have implications for conditions such as irritable bowel syndrome.

3. Trophic Effects on Intestinal Mucosa

Glicentin has been shown to exert trophic effects on the intestinal mucosa. In animal models, subcutaneous injections of glicentin resulted in increased weight and protein content of the jejunum, along with enhanced alkaline phosphatase activity. These findings suggest that glicentin may promote intestinal health and recovery following surgical resection .

Research Findings and Case Studies

The following table summarizes key findings from various studies regarding the biological activity of glicentin (62-69):

StudyModelKey Findings
Myojo et al.RatsIncreased intestinal weight and protein content after glicentin injection; enhanced alkaline phosphatase activity .
Ohneda et al.CaninesSignificant increase in insulin and decrease in glucagon levels following administration of glicentin (62-69) .
Ayachi et al.Human SMCsDose-dependent contraction induced by glicentin; reduced contractile activity with GLP-1 receptor antagonist .
Hirotani et al.RatsEnhanced adaptive responses in residual intestine post-resection when treated with glicentin .

Therapeutic Potential

Given its diverse biological activities, glicentin (62-69) presents potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes. Studies have indicated that increased secretion of proglucagon-derived peptides, including glicentin, occurs after bariatric surgery, which correlates with improved glycemic control . The ability of glicentin to enhance insulin secretion while inhibiting glucagon release positions it as a promising candidate for further research into diabetes treatment strategies.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48)/t19-,20-,21-,22-,23-,24-,25-,26-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTKKZYZRXIJAU-IHEWHSJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230905
Record name Glicentin (62-69)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81117-26-2
Record name Glicentin (62-69)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081117262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glicentin (62-69)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glicentin (62-69)
Reactant of Route 2
Glicentin (62-69)
Reactant of Route 3
Glicentin (62-69)
Reactant of Route 4
Glicentin (62-69)
Reactant of Route 5
Glicentin (62-69)
Reactant of Route 6
Glicentin (62-69)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.